N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide
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Overview
Description
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide is a complex organic compound that features a pyrazole ring and a cyclopenta[c]pyridazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide typically involves multiple steps. One common approach begins with the preparation of 3,5-dimethylpyrazole through the condensation of acetylacetone and hydrazine . This intermediate is then reacted with an appropriate alkylating agent to introduce the ethyl group. The cyclopenta[c]pyridazine core is synthesized separately, often through a series of cyclization reactions involving substituted hydrazines and diketones . The final step involves coupling the pyrazole derivative with the cyclopenta[c]pyridazine core under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or amines in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-6,7-dihydro-5H-cyclopenta[c
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c1-10-8-11(2)20(19-10)7-6-16-15(21)14-9-12-4-3-5-13(12)17-18-14/h8-9H,3-7H2,1-2H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKCDRELCSBWLMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=NN=C3CCCC3=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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